ZBC260
説明
ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, ZBC260 has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .
Chemical Reactions Analysis
ZBC260 is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .
科学的研究の応用
Application in Triple-Negative Breast Cancer Research
Field
This research is conducted in the field of Oncology , specifically focusing on Triple-Negative Breast Cancer (TNBC) .
Summary of the Application
BETd-260, a second-generation BET protein degrader, exhibits superior selectivity, potency, and antitumor activity. It has been used to study its effects on TNBC cells .
Results or Outcomes
BETd-260 was more potent and effective in TNBC cells than its parental BET inhibitor compound BETi-211. In multiple murine xenograft models of human breast cancer, BETd-260 effectively depleted BET proteins in tumors and exhibited strong antitumor activities at well-tolerated dosing schedules .
Application in Osteosarcoma Research
Field
This research is conducted in the field of Oncology , specifically focusing on Osteosarcoma .
Summary of the Application
BETd-260 has been used to study its effects on osteosarcoma cell lines .
Methods of Application
BETd-260 completely depletes BET proteins and potently suppresses cell viability in various osteosarcoma cell lines .
Results or Outcomes
BETd-260 substantially inhibited the expression of anti-apoptotic Mcl-1, Bcl-xl while increasing the expression of pro-apoptotic Noxa, which resulted in massive apoptosis in osteosarcoma cells within hours .
Application in Hepatocellular Carcinoma Research
Field
This research is conducted in the field of Oncology , specifically focusing on Hepatocellular Carcinoma (HCC) .
Summary of the Application
BETd-260 has been used to study its effects on HCC cells .
Methods of Application
BETd-260 potently suppressed cell viability and robustly induced apoptosis in HCC cells . It led to disruption of mitochondrial membrane integrity, and triggered apoptosis via intrinsic signaling in HCC cells .
Results or Outcomes
BETd-260 triggered apoptosis in HCC xenograft tissue and profoundly inhibited the growth of HCC xenograft tumors in mice .
Application in Glioma Research
Field
This research is conducted in the field of Oncology , specifically focusing on Glioma .
Summary of the Application
BETd-260 has been used to study its effects on glioma cells .
Methods of Application
BETd-260 inhibited cell proliferation and induced cell cycle arrest in glioma cell lines .
Results or Outcomes
BETd-260 targeted glioma without side effects in vivo . The stem cell-like properties of glioma cells were inhibited upon BETd-260 treatment . The growth of tumors and stem cell-like properties were inhibited by ZBC260 via Wnt/β-catenin repression .
将来の方向性
特性
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXANFBIRSYHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pentyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。